1-Piperidinecarbonyl chloride, 2-(2-propenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Piperidinecarbonyl chloride, 2-(2-propenyl)- is a chemical compound with the molecular formula C9H14ClNO. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is known for its reactivity due to the presence of both a carbonyl chloride group and an allyl group, making it a valuable intermediate in organic synthesis .
Preparation Methods
The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity .
Industrial production methods may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize automated systems to precisely control reaction parameters, ensuring consistent product quality .
Chemical Reactions Analysis
1-Piperidinecarbonyl chloride, 2-(2-propenyl)- undergoes various types of chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of amides, esters, and thioesters, respectively.
Addition Reactions: The allyl group can participate in addition reactions with electrophiles, resulting in the formation of new carbon-carbon or carbon-heteroatom bonds.
Oxidation and Reduction: The compound can be oxidized to form corresponding carbonyl compounds or reduced to yield alcohols.
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like potassium permanganate . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Piperidinecarbonyl chloride, 2-(2-propenyl)- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Piperidinecarbonyl chloride, 2-(2-propenyl)- involves its reactivity towards nucleophiles and electrophiles. The carbonyl chloride group is highly reactive, allowing it to form covalent bonds with various nucleophiles, leading to the formation of new chemical entities . The allyl group can undergo addition reactions, further expanding the compound’s versatility in chemical synthesis .
Comparison with Similar Compounds
1-Piperidinecarbonyl chloride, 2-(2-propenyl)- can be compared with other similar compounds, such as:
1-Piperidinecarbonyl chloride: Lacks the allyl group, making it less versatile in addition reactions.
2-(2-Propenyl)-1-piperidinecarboxylic acid: Contains a carboxylic acid group instead of a carbonyl chloride group, altering its reactivity and applications.
N-Chloroformylpiperidine: Similar structure but without the allyl group, limiting its use in certain synthetic pathways.
The presence of both the carbonyl chloride and allyl groups in 1-Piperidinecarbonyl chloride, 2-(2-propenyl)- makes it unique and highly valuable in various chemical transformations .
Properties
CAS No. |
705282-43-5 |
---|---|
Molecular Formula |
C9H14ClNO |
Molecular Weight |
187.66 g/mol |
IUPAC Name |
2-prop-2-enylpiperidine-1-carbonyl chloride |
InChI |
InChI=1S/C9H14ClNO/c1-2-5-8-6-3-4-7-11(8)9(10)12/h2,8H,1,3-7H2 |
InChI Key |
VMSCDFYEVPNWSH-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1CCCCN1C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.